(S)-2-Amino-3-methyl-1-(piperidin-1-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-3-methyl-1-(piperidin-1-yl)butan-1-one is a synthetic compound belonging to the class of cathinones, which are β-ketone analogues of amphetamines.
Preparation Methods
The synthesis of (S)-2-Amino-3-methyl-1-(piperidin-1-yl)butan-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the use of piperidine and a suitable ketone precursor, followed by reductive amination to introduce the amino group. Industrial production methods often employ catalytic hydrogenation and other advanced techniques to ensure high yield and purity .
Chemical Reactions Analysis
(S)-2-Amino-3-methyl-1-(piperidin-1-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in studies related to neurotransmitter systems and their effects on behavior.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain neurological disorders.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-methyl-1-(piperidin-1-yl)butan-1-one involves its interaction with monoamine transporters in the central nervous system. It primarily targets dopamine, norepinephrine, and serotonin transporters, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and psychoactive effects .
Comparison with Similar Compounds
(S)-2-Amino-3-methyl-1-(piperidin-1-yl)butan-1-one is compared with other synthetic cathinones such as:
α-Pyrrolidinobutiophenone (α-PBP): Similar in structure but differs in the position of the piperidine ring.
Methylone: Another cathinone derivative with a methylenedioxy group, leading to different pharmacological effects.
Methcathinone: A simpler structure with a similar mechanism of action but different potency and duration of effects .
Properties
Molecular Formula |
C10H20N2O |
---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
(2S)-2-amino-3-methyl-1-piperidin-1-ylbutan-1-one |
InChI |
InChI=1S/C10H20N2O/c1-8(2)9(11)10(13)12-6-4-3-5-7-12/h8-9H,3-7,11H2,1-2H3/t9-/m0/s1 |
InChI Key |
SZPYGVGYDZCXEX-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCCCC1)N |
Canonical SMILES |
CC(C)C(C(=O)N1CCCCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.